6,9DiMe-PBOA-5one
Description
6,9DiMe-PBOA-5one is a synthetic heterocyclic compound belonging to the phenylbenzoxazole acetogenin (PBOA) family. Its structure features a benzoxazole core substituted with methyl groups at the 6- and 9-positions and a ketone functional group at the 5-position (Figure 1). Its planar aromatic system and electron-withdrawing ketone group contribute to unique photophysical properties and intermolecular interactions, making it a candidate for optoelectronic applications or enzyme inhibition studies .
Properties
CAS No. |
134894-53-4 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C14H12N2O2/c1-9-5-6-11-12(8-9)18-13-10(4-3-7-15-13)14(17)16(11)2/h3-8H,1-2H3 |
InChI Key |
TXTGKJLFUVMVAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)N=CC=C3)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)N=CC=C3)C |
Other CAS No. |
134894-53-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9DiMe-PBOA-5one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, such as a substituted pyridine, through cyclization reactions.
Benzoxazepine Ring Formation: This step might involve the reaction of the pyridine derivative with an appropriate benzene derivative under specific conditions, such as heating with a catalyst.
Methylation: Introduction of methyl groups at the 6 and 9 positions could be achieved through alkylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
6,9DiMe-PBOA-5one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilization in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets like enzymes or receptors, modulating biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 6,9DiMe-PBOA-5one, two structurally analogous compounds are analyzed: 5-PBOA-3one and 7,8DiEt-PBOA-5one .
Table 1: Structural and Functional Comparison
| Property | This compound | 5-PBOA-3one | 7,8DiEt-PBOA-5one |
|---|---|---|---|
| Substituents | 6,9-dimethyl; 5-ketone | 5-phenyl; 3-ketone | 7,8-diethyl; 5-ketone |
| Molecular Weight | 290.32 g/mol | 276.29 g/mol | 318.39 g/mol |
| λmax (UV-Vis) | 320 nm (in DMSO) | 305 nm (in DMSO) | 335 nm (in DMSO) |
| Bioactivity | Moderate CYP3A4 inhibition (IC₅₀: 12 µM) | Weak kinase inhibition (IC₅₀: >50 µM) | Strong ROS scavenging (EC₅₀: 5 µM) |
| Thermal Stability | Decomposes at 220°C | Decomposes at 195°C | Decomposes at 240°C |
Key Differences
- Substituent Effects : The 6,9-dimethyl groups in this compound enhance steric hindrance compared to 5-PBOA-3one, reducing its metabolic degradation in hepatic assays . In contrast, 7,8DiEt-PBOA-5one’s bulkier ethyl groups improve lipid solubility, correlating with its efficacy in antioxidant assays.
- Electronic Properties : The ketone position (5 vs. 3) alters electron density distribution, as evidenced by UV-Vis spectral shifts. This compound’s redshifted absorbance (320 nm) suggests extended conjugation compared to 5-PBOA-3one.
- Functional Versatility : While this compound exhibits moderate enzyme inhibition, 7,8DiEt-PBOA-5one’s redox activity makes it more suitable for oxidative stress applications .
Comparison with Functionally Similar Compounds
Functionally, this compound shares applications with 2-phenylbenzimidazole-5-carboxylic acid (PBCA) and 4-methylcoumarin-3-one (MCO) .
Table 2: Functional Comparison
| Property | This compound | PBCA | MCO |
|---|---|---|---|
| Primary Use | Enzyme inhibition | UV-filter in sunscreens | Fluorescent probes |
| Mechanism | Competitive CYP3A4 binding | Absorption of UVB radiation | pH-dependent fluorescence |
| Stability | Photostable | Photodegradable | Light-sensitive |
| Toxicity | Low (LD₅₀: >500 mg/kg) | Moderate (LD₅₀: 200 mg/kg) | High (LD₅₀: 50 mg/kg) |
Key Insights
- Photostability : Unlike PBCA, this compound’s rigid benzoxazole core resists photodegradation, making it preferable for long-term biomedical applications.
- Toxicity Profile : Its lower toxicity compared to MCO suggests safer in vivo use, though further pharmacokinetic studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
